Vildagliptin Impurity A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

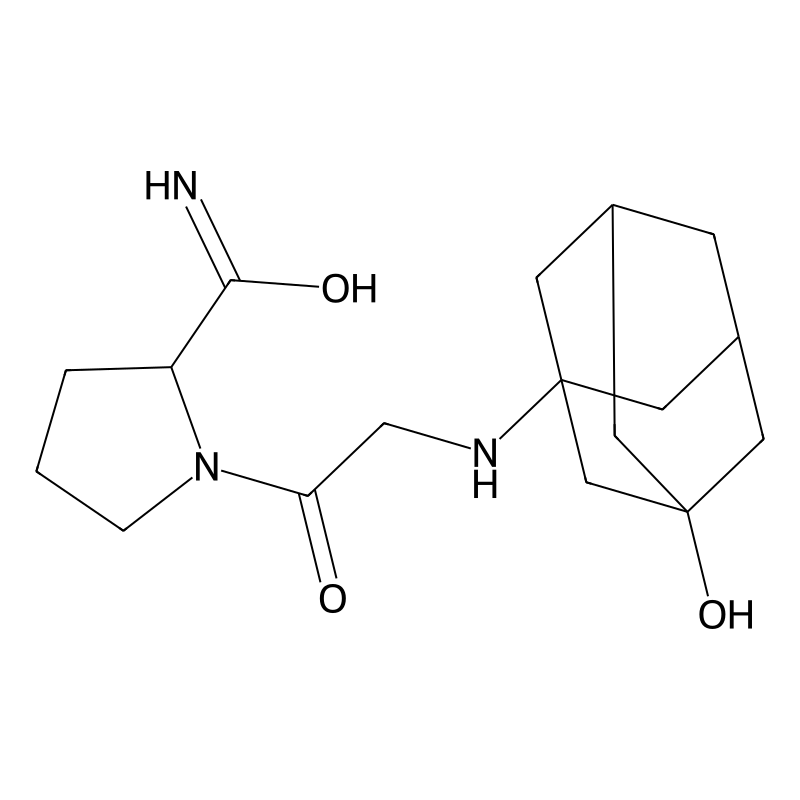

Vildagliptin Impurity A (CAS 565453-39-6), chemically identified as the amide derivative of vildagliptin, is the primary hydrolytic degradation product of the parent dipeptidyl peptidase-4 (DPP-4) inhibitor. Structurally, it forms when the cyano group on the pyrrolidine ring of vildagliptin undergoes hydrolysis to a carboxamide [1]. In industrial procurement and pharmaceutical quality assurance, securing a high-purity certified reference standard of this specific impurity is strictly required to comply with ICH guidelines for API stability monitoring, forced degradation profiling, and the validation of stability-indicating chromatographic assays [1].

Research Fit

Substituting Vildagliptin Impurity A with generic degradation mixtures, closely related gliptin amides, or uncharacterized crude stress samples is unacceptable in regulated pharmaceutical manufacturing. Because the conversion of the parent nitrile to this specific amide is the dominant degradation pathway under basic, oxidative, and high-humidity conditions, regulatory agencies demand precise quantification of this exact molecule [1]. Without a highly purified, structurally confirmed standard of Impurity A, analytical laboratories cannot establish accurate relative response factors (RRFs), leading to erroneous mass-balance calculations and the potential rejection of API batches or formulated drug products during stability testing [1].

Substitution Risk

Amide impurity

USP/EP Impurity B

Cyclic amidine impurity

USP/EP Impurity A

Formulation Compatibility and Excipient-Induced Degradation Tracking

During drug product development, the stability of vildagliptin is highly dependent on excipient selection. Studies demonstrate that reactive excipients, particularly reducing sugars like lactose, significantly accelerate the hydrolysis of the API's nitrile group into Vildagliptin Impurity A under accelerated stability conditions (e.g., 40°C / 75% RH) [1]. In contrast, formulations utilizing microcrystalline cellulose arrest this specific degradation pathway [1]. Procuring the exact Impurity A standard allows formulators to quantitatively track this conversion rate, providing the necessary analytical proof to justify excipient selection and ensure long-term shelf life.

| Evidence Dimension | Rate of Nitrile-to-Amide Hydrolysis |

| Target Compound Data | Accelerated formation of Impurity A |

| Comparator Or Baseline | Stable baseline formulations using microcrystalline cellulose |

| Quantified Difference | Lactose promotes rapid conversion to the amide, whereas optimized excipients halt this specific pathway. |

| Conditions | Accelerated stability testing (40°C / 75% RH) of solid oral dosage forms. |

Formulators must procure this specific impurity standard to screen excipients and prove to regulators that the chosen formulation prevents nitrile hydrolysis.

Alkaline and Oxidative Stress Pathway Monitoring

Vildagliptin Impurity A serves as the critical first indicator of chemical stress during API manufacturing. Forced degradation studies reveal that under alkaline conditions (0.01 M NaOH), vildagliptin rapidly converts to Impurity A within just 5 minutes at room temperature, before undergoing secondary hydrolysis to the terminal carboxylic acid degradant [1]. Similarly, mild oxidative stress (0.1% H2O2) yields the amide within 2 minutes[1]. By utilizing the pure Impurity A standard as a benchmark, quality control teams can detect early-stage process excursions—such as pH shifts or oxidative exposure—long before complete API breakdown occurs.

| Evidence Dimension | Degradation Sequence Kinetics |

| Target Compound Data | Primary intermediate (Impurity A) forms rapidly (≤ 5 mins) |

| Comparator Or Baseline | Vildagliptin Carboxylic Acid (secondary terminal degradant) |

| Quantified Difference | Impurity A appears as the first quantifiable degradation peak before subsequent hydrolysis to the carboxylic acid. |

| Conditions | Forced degradation under basic (0.01M NaOH) and oxidative (0.1% H2O2) stress at room temperature. |

Detecting this specific amide intermediate allows QA teams to identify and correct process environment excursions earlier than tracking the final carboxylic acid degradant.

Metabolite Correlation and Patient-Centric Specification Limits

In addition to being a manufacturing degradant, Vildagliptin Impurity A is structurally identical to the minor in vivo metabolite M18.6 [1]. Pharmacokinetic studies indicate that M18.6 is formed in mammalian models after oral administration and excreted in feces [1]. Because the degradation pathway overlaps with the metabolic pathway, toxicological data from the metabolite can be leveraged to justify higher, patient-centric specification limits for the impurity in the final drug product[1]. Procuring the exact standard is therefore a strategic regulatory tool to prevent unnecessary batch rejections by proving the degradant's safety profile matches the established metabolite.

| Evidence Dimension | Regulatory Qualification Threshold |

| Target Compound Data | Can be justified at higher specification limits (e.g., >0.5%) based on metabolite equivalence |

| Comparator Or Baseline | Default uncharacterized impurity threshold (typically ≤0.2% or ≤0.5%) |

| Quantified Difference | Demonstrating equivalence to metabolite M18.6 allows for a scientifically justified, higher acceptable limit in final dosage forms. |

| Conditions | Regulatory submission and patient-centric specification (PCS) development. |

Using this standard to bridge degradation data with metabolic safety profiles can save manufacturers from costly batch rejections due to overly conservative generic impurity limits.

Stability-Indicating Assay Validation for API Release

Vildagliptin Impurity A is an essential reference material for validating HPLC and LC-MS methods used in the routine batch release of vildagliptin. It ensures that the analytical method has sufficient resolution to separate the parent API from its primary hydrolytic degradant[1].

Excipient Compatibility Screening in Formulation Development

During the design of solid oral dosage forms, formulators use this standard to quantify the degradation impact of various binders and fillers. It is specifically used to monitor the adverse nitrile-hydrolysis effects of reducing sugars like lactose compared to stable alternatives like microcrystalline cellulose [2].

Regulatory Qualification and Patient-Centric Specification (PCS) Justification

Because Impurity A is identical to the in vivo metabolite M18.6, regulatory affairs teams utilize quantitative data derived from this standard to justify higher, patient-centric safety thresholds to agencies, preventing unnecessary product recalls [1].

Application Fit Matrix

References

Explore Compound Types